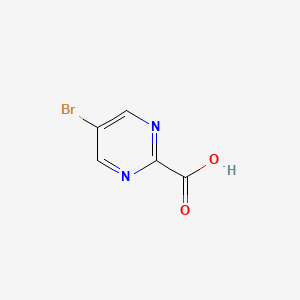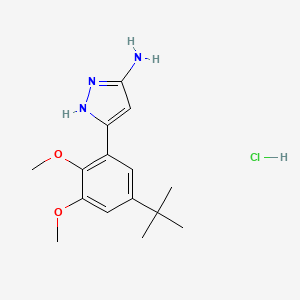
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 5-tert-butyl-2,3-dimethoxybenzaldehyde, undergoes a condensation reaction with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization under acidic or basic conditions to form the pyrazole ring.
Amination: The resulting pyrazole intermediate is then aminated using ammonia or an amine source to introduce the amine group at the 5-position.
Hydrochloride Formation: Finally, the free base of the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Alkylated or arylated derivatives.
科学研究应用
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine
- 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine sulfate
- 3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine phosphate
Uniqueness
3-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group and methoxy groups enhances its stability and solubility, making it a valuable compound for various applications.
属性
IUPAC Name |
5-(5-tert-butyl-2,3-dimethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.ClH/c1-15(2,3)9-6-10(11-8-13(16)18-17-11)14(20-5)12(7-9)19-4;/h6-8H,1-5H3,(H3,16,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEGYQYCYVQQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)OC)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
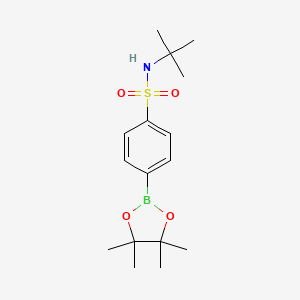
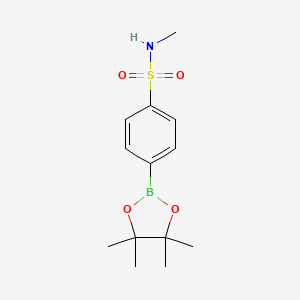

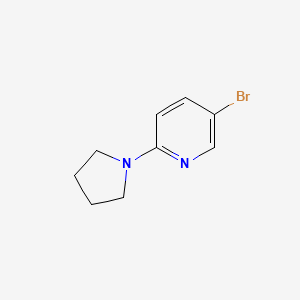
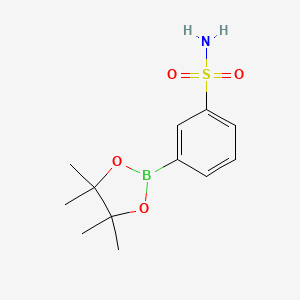
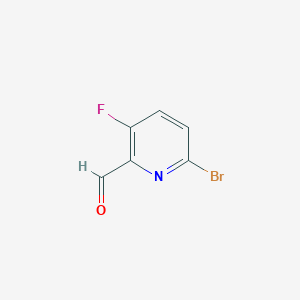
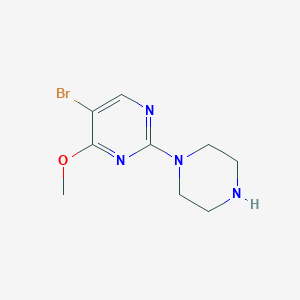
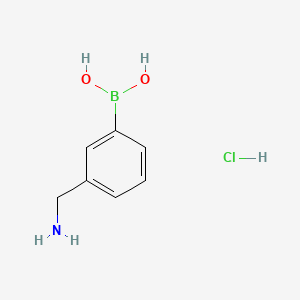
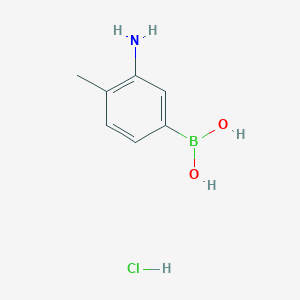
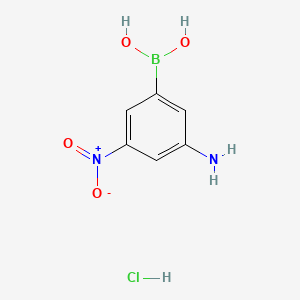
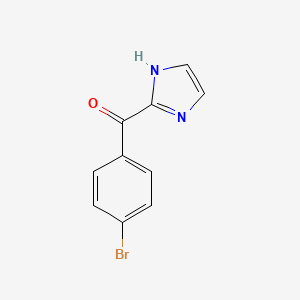
![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
